molecular formula C16H21NO3 B5912258 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5912258
M. Wt: 275.34 g/mol
InChI Key: IXBUYXRTSDLLTA-UHFFFAOYSA-N
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Description

8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of hydroxycoumarins, which are known for their diverse biological activities. This compound is part of the larger family of coumarins, which are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and diethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the coumarin derivative to form the final product .

Chemical Reactions Analysis

8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one include other hydroxycoumarin derivatives such as:

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-5-17(6-2)9-13-14(18)8-7-12-10(3)11(4)16(19)20-15(12)13/h7-8,18H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBUYXRTSDLLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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